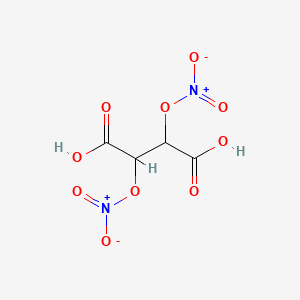

2,3-Bis(nitrooxy)succinic acid

Description

Contextualizing Nitric Oxide-Donating Compounds in Physiological Regulation

Nitric oxide (NO) is a fundamental gaseous signaling molecule that plays a crucial role in a vast array of physiological processes. nih.gov Its functions include the regulation of vascular tone (vasodilation), neurotransmission, immune responses, and apoptosis. nih.govmdpi.com The production of NO in the body is catalyzed by nitric oxide synthase (NOS) enzymes, which convert L-arginine to L-citrulline, releasing NO in the process. nih.gov

Given its short half-life and concentration-dependent effects, the localized and timely delivery of NO is critical for its biological functions. nih.gov A deficiency in the bioavailability of NO is implicated in the pathophysiology of numerous disorders, particularly cardiovascular diseases like hypertension and atherosclerosis. mdpi.comahajournals.org

Nitric oxide-donating compounds, or NO donors, are a broad class of pharmacological agents designed to release NO or its related redox forms. ahajournals.org These compounds serve as a therapeutic strategy to supplement endogenous NO levels. ahajournals.orgijbs.com They can be categorized into two main groups: those that release NO spontaneously under physiological conditions and those that require enzymatic metabolism to generate NO. ahajournals.org The diversity in their chemical structures, which includes organic nitrates, S-nitrosothiols, and diazeniumdiolates (NONOates), allows for different modes and rates of NO release, which can influence their physiological responses and therapeutic efficacy. ahajournals.orgscielo.brnih.gov The unique structure of 2,3-Bis(nitrooxy)succinic acid, with its two nitrooxy groups, positions it as a subject of research within this class of compounds. smolecule.com

The Significance of Succinic Acid Derivatives in Metabolic Signaling and Drug Design

Succinic acid, or succinate (B1194679) in its anionic form, is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production. wikipedia.orgatamankimya.com Beyond its role in metabolism, succinate has emerged as an important signaling molecule that links cellular metabolic status to the regulation of cellular functions. wikipedia.orgatamankimya.comhmdb.ca It can be transported out of the mitochondria and act in the cytoplasm or be released into the extracellular space, where it can activate specific G-protein coupled receptors, such as GPR91 (also known as SUCNR1), thereby initiating signaling cascades with hormone-like effects. wikipedia.org

In the field of drug design and development, succinic acid and its derivatives are utilized for several purposes. They can be incorporated into drug molecules to improve physicochemical properties, such as water solubility, and to optimize pharmacokinetic profiles. nih.govbohrium.com Succinic acid is also used as a counter-ion to form stable salts of active pharmaceutical ingredients, as seen in drugs like metoprolol (B1676517) succinate and sumatriptan (B127528) succinate. wikipedia.org Furthermore, succinic acid serves as a versatile platform chemical that can be converted into a wide range of valuable chemicals and biodegradable polymers. atamankimya.comnih.gov The study of novel succinic acid derivatives continues to be an active area of research, with some derivatives showing potential in areas such as anti-tumor applications. nih.govukrbiochemjournal.org

Structure

3D Structure

Properties

IUPAC Name |

2,3-dinitrooxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O10/c7-3(8)1(15-5(11)12)2(4(9)10)16-6(13)14/h1-2H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHNLKXIMXGECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O[N+](=O)[O-])(C(=O)O)O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883342 | |

| Record name | Butanedioic acid, 2,3-bis(nitrooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-20-8 | |

| Record name | 2,3-Bis(nitrooxy)butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2,3-bis(nitrooxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-bis(nitrooxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-bis(nitrooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-bis(nitrooxy)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2,3 Bis Nitrooxy Succinic Acid

Optimized Nitration Procedures for Succinic Acid and its Precursors

The primary route to 2,3-bis(nitrooxy)succinic acid involves the nitration of succinic acid or its derivatives. Traditional methods often utilize a mixture of concentrated nitric acid and sulfuric acid ("mixed acid") to generate the nitronium ion (NO₂⁺), the active electrophile in the reaction.

A common and effective precursor for the synthesis of this compound is succinic anhydride (B1165640). The reaction is typically carried out by treating succinic anhydride with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions, usually at low temperatures to manage the exothermic nature of the reaction and minimize side products.

Recent advancements in nitration technology have focused on optimizing reaction conditions to improve yield, purity, and safety. The use of mixed acid compositions with varying ratios of nitric acid to sulfuric acid can influence the reaction rate and selectivity. For instance, nitration of aromatic compounds, a related process, often employs a mixed acid composition of 20-30% nitric acid and 55-65% sulfuric acid. researchgate.net The reaction temperature is a critical parameter, with lower temperatures generally favoring the desired dinitrate product and reducing decomposition.

Alternative nitrating agents and catalyst systems are also being explored. For example, the use of dinitrogen pentoxide (N₂O₅) in an inert solvent offers a powerful and clean nitration method. Furthermore, solid acid catalysts are being investigated to replace liquid acids, which would simplify product purification and reduce acidic waste streams.

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. This often involves crystallization, washing with cold water to remove residual acids, and drying under vacuum.

Table 1: Comparison of Nitration Methods for Succinic Anhydride

| Nitrating Agent | Catalyst | Temperature (°C) | Solvent | Key Advantages |

| HNO₃/H₂SO₄ | - | 0-10 | - | Well-established, cost-effective |

| N₂O₅ | - | < 0 | Inert (e.g., CH₂Cl₂) | High reactivity, clean reaction |

| HNO₃ | Solid Acid | 10-25 | Organic | Easier catalyst separation |

Rational Design and Synthesis of Novel Nitrooxy-Functionalized Succinate (B1194679) Analogs

The rational design of novel nitrooxy-functionalized succinate analogs aims to tailor the properties of the parent molecule for specific applications. This can involve modifying the succinic acid backbone or esterifying the carboxylic acid groups to introduce new functionalities.

One approach is the synthesis of nitrooxy-terminated succinate esters. This can be achieved by reacting this compound with various alcohols under acidic conditions to form the corresponding diesters. The choice of alcohol can introduce functionalities such as alkyl chains of varying lengths, aromatic rings, or other functional groups. For example, reaction with nitrooxy-alcohols would yield analogs with an increased number of nitrooxy groups, potentially enhancing their energetic properties.

Another strategy involves the synthesis of succinate analogs with different substitution patterns on the carbon backbone. Starting from substituted succinic acids, nitration can lead to a variety of novel nitrooxy-functionalized compounds. The nature and position of the substituents can influence the stability, reactivity, and biological activity of the resulting molecules.

The synthesis of these analogs often requires multi-step reaction sequences. For instance, the synthesis of a nitrooxyalkyl succinate analog might involve the initial synthesis of a substituted succinic acid, followed by its conversion to the corresponding anhydride or diacid chloride, and finally nitration and esterification steps.

Table 2: Examples of Rationally Designed Nitrooxy-Functionalized Succinate Analogs

| Analog Structure | Design Rationale | Potential Application |

| Diester of this compound with 2-nitrooxyethanol | Increased energetic output | Energetic materials |

| 2-Aryl-3-nitrooxysuccinic acid dinitrate | Modified steric and electronic properties | Precursor for further functionalization |

| Polymeric succinate with pendant nitrooxy groups | Controlled release of nitric oxide | Biomedical materials |

Exploring Chemical Reactivity and Transformation Pathways in Derivatization

The chemical reactivity of this compound is primarily governed by the nitrooxy and carboxylic acid functional groups. Understanding the transformation pathways of these groups is essential for the targeted derivatization of the molecule.

Hydrolysis: The nitrate (B79036) ester linkages in this compound are susceptible to hydrolysis, particularly under basic conditions. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Alkaline hydrolysis of nitrate esters typically proceeds via a second-order reaction mechanism. dtic.mil The hydrolysis of dinitrate esters can be a stepwise process, with the relative rates of hydrolysis of the primary and secondary nitrate groups depending on the molecular structure. dtic.mil The products of hydrolysis are the corresponding diol (tartaric acid) and nitric acid. The kinetics of hydrolysis can be studied by monitoring the change in concentration of the nitrate ester or the formation of products over time.

Reduction: The nitrooxy groups can be reduced to various products depending on the reducing agent and reaction conditions. Common reducing agents can convert the nitrooxy groups to hydroxylamines or amines. The stepwise reduction of the nitrooxy group first yields nitrite (B80452), which can then be further reduced to nitric oxide. dtic.mil

Thermal Decomposition: As an energetic material, the thermal decomposition of this compound is a critical aspect of its reactivity. The decomposition of nitrate esters is a complex process that can proceed through multiple pathways. The initial step is often the homolytic cleavage of the O-NO₂ bond to form an alkoxy radical and nitrogen dioxide (NO₂). uri.eduacs.org The subsequent reactions of these radical species can lead to a variety of gaseous and solid products. The thermal stability and decomposition mechanism are influenced by the molecular structure and the presence of other functional groups. uri.edu

Reactions of the Carboxylic Acid Groups: The carboxylic acid groups of this compound can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to acid chlorides. These reactions provide a versatile handle for introducing a wide range of functional groups and for incorporating the molecule into larger structures, such as polymers.

Mechanistic Elucidation of Nitric Oxide Release from 2,3 Bis Nitrooxy Succinic Acid

Investigating Enzymatic Bioactivation and NO Liberation Pathways

The bioactivation of 2,3-bis(nitrooxy)succinic acid to release nitric oxide is thought to be predominantly mediated by enzymatic processes within biological systems. While specific enzymes responsible for the metabolism of this particular compound are not extensively detailed in publicly available research, the metabolic pathways of similar organic nitrates, such as nitroglycerin, provide a foundational understanding. Enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 (CYP450) are known to be involved in the biotransformation of organic nitrates. guidechem.com

One proposed pathway for NO liberation from this compound involves a two-step process under physiological conditions (pH 7.4 and 37°C). smolecule.com Initially, the nitrooxy groups undergo hydrolysis, leading to the formation of nitrite (B80452) (NO₂⁻). Subsequently, this nitrite is reduced to nitric oxide. This reduction can be catalyzed by metalloenzymes. smolecule.com Key enzymes implicated in this reduction step include xanthine (B1682287) oxidase and mitochondrial cytochrome c. smolecule.com

The general scheme for this enzymatic process can be summarized as follows:

Hydrolysis: R-ONO₂ + H₂O → R-OH + HNO₂

Reduction: NO₂⁻ + e⁻ + 2H⁺ → NO + H₂O

The involvement of specific isoenzymes and the co-factors required for the efficient bioactivation of this compound remain areas for more detailed investigation.

Characterization of Non-Enzymatic Decomposition and NO Generation Kinetics

In addition to enzymatic action, this compound can undergo non-enzymatic decomposition to release nitric oxide. This process is primarily driven by thermal energy. smolecule.com The stability of the nitrooxy group is a key factor in the rate of spontaneous NO release.

Detailed kinetic studies, including the determination of rate constants, activation energies (from Arrhenius plots), and the influence of solvent polarity on the decomposition of this compound, are not well-documented in the available scientific literature. For organic nitrates in general, the non-enzymatic release of NO can be influenced by the presence of reducing agents and thiols, which can facilitate the reductive cleavage of the nitrate (B79036) ester bond.

The redox behavior of this compound in biological matrices involves the stepwise reduction of its nitrooxy and carboxylic acid moieties. The reduction of the nitrooxy group to nitrite is a key step in the eventual formation of nitric oxide. smolecule.com

| Reaction Step | Equation |

| Nitrooxy to Nitrite | R-ONO₂ + 2e⁻ + 2H⁺ → R-OH + NO₂⁻ |

| Nitrite to Nitric Oxide | NO₂⁻ + e⁻ + 2H⁺ → NO + H₂O |

This interactive data table summarizes the key reduction steps in the non-enzymatic pathway of NO generation from this compound.

Analysis of Environmental and Biological Factors Influencing NO Release Dynamics

The dynamics of nitric oxide release from this compound are sensitive to various environmental and biological factors. These factors can significantly impact both the rate and extent of NO generation.

pH: The pH of the surrounding medium can influence the stability of the ester linkages in this compound. While specific pH-rate profiles for this compound are not available, it is known that the stability of related compounds can be pH-dependent.

Temperature: As a factor in non-enzymatic decomposition, temperature plays a direct role in the rate of NO release. smolecule.com Higher temperatures would be expected to increase the rate of thermal decomposition and subsequent NO generation, though detailed quantitative data for this compound is not available.

Redox Environment: The local redox potential is a critical determinant of NO release, particularly in the reductive pathways. The availability of biological reducing agents, such as thiols (e.g., glutathione), and the activity of redox-active enzymes can modulate the rate of conversion of the nitrooxy groups to nitric oxide. The redox state of the cell can therefore play a significant role in the bioactivation of this compound.

| Factor | Influence on NO Release | Underlying Mechanism |

| Enzymes | Increases rate of NO release | Catalyzes hydrolysis and/or reduction of nitrooxy groups. |

| pH | May affect stability and enzymatic activity | Influences acid/base catalysis of hydrolysis and optimal functioning of enzymes. |

| Temperature | Increases rate of non-enzymatic release | Provides activation energy for thermal decomposition. |

| Redox Potential | Modulates rate of reductive pathways | Availability of reducing equivalents (e.g., from thiols) drives the conversion to NO. |

This interactive data table outlines the key environmental and biological factors that are anticipated to influence the release of nitric oxide from this compound.

Structure Activity Relationship Sar Investigations of 2,3 Bis Nitrooxy Succinic Acid and Designed Analogs

Correlating Stereochemistry and Conformational Features with Biological Efficacy

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets such as receptors and enzymes. For 2,3-bis(nitrooxy)succinic acid, both its stereochemistry at the two chiral centers (C2 and C3) and the conformational flexibility of the succinic acid backbone are expected to play a pivotal role in its biological efficacy.

Recent research into the succinate (B1194679) receptor (SUCR1), a G protein-coupled receptor, has provided significant insights into how the conformation of succinic acid and its analogs influences receptor activation. Structural studies have revealed that when succinate binds to SUCR1, it adopts a cis conformation within the binding pocket. This specific conformation allows the two carboxyl groups to orient in the same direction, facilitating key interactions with amino acid residues in the receptor, such as R281 and Y83. The importance of this cis conformation is further underscored by the finding that cis-epoxysuccinate is a more potent agonist of SUCR1 than succinic acid itself.

While direct experimental data on the stereoisomers of this compound are limited in the available literature, the findings from SUCR1 research allow for well-founded inferences. The relative orientation of the two nitrooxy groups and the two carboxylic acid groups will be dictated by the stereochemistry (e.g., (2R,3R), (2S,3S), or meso). This, in turn, will influence how the molecule can present its functional groups to a biological target. A conformation that allows for optimal interaction with a receptor's binding site is likely to exhibit higher biological activity.

The conformational flexibility of the succinic acid backbone is also a key factor. The rotation around the central C2-C3 bond determines the spatial relationship between the substituents. Computational studies on succinic acid have shown that it exists in both twisted (gauche) and planar (anti) conformations, with a relatively small energy barrier between them. The presence of bulky and polar nitrooxy groups in this compound would likely influence the conformational preferences, which could have significant implications for its ability to bind to a target protein.

The following table summarizes the key conformational and stereochemical considerations for the interaction of succinic acid analogs with the succinate receptor, which can be extrapolated to hypothesize the behavior of this compound stereoisomers.

| Compound | Active Conformation at SUCR1 | Key Interaction Features | Implication for Biological Efficacy |

| Succinic Acid | cis | Two carboxyl groups orient in the same direction, interacting with key receptor residues. | The cis conformation is essential for receptor activation. |

| cis-Epoxysuccinic Acid | cis | The rigid cis conformation pre-organizes the molecule for optimal binding. | Higher potency compared to the more flexible succinic acid. |

| Maleic Acid (a cis isomer) | cis | Adopts a binding pose nearly identical to succinic acid in the SUCR1 binding pocket. | Demonstrates that a cis arrangement of carboxyl groups is a primary determinant for binding. |

The Role of Nitrooxy Group Positionality and Number in NO Donation Potential

A primary proposed mechanism of action for this compound is its ability to act as a nitric oxide (NO) donor. The release of NO from organic nitrates is a complex process that can be influenced by enzymatic and non-enzymatic pathways. The number and position of the nitrooxy (-ONO2) groups on the molecular scaffold are critical determinants of the NO donation potential.

The position of the nitrooxy groups at C2 and C3 of the succinic acid backbone is also significant. The electronic environment of these groups, influenced by the adjacent carboxylic acid functionalities, will affect the lability of the O-NO2 bond. The rate of NO release is a crucial factor for therapeutic effect; a rapid bolus release may have different biological consequences than a slow, sustained release. The kinetics of NO release from different donor molecules have been shown to impact their biological activity, such as their antifungal efficacy.

While direct structure-activity relationships for NO donation from this compound are not extensively detailed in the current body of literature, general principles from other organic nitrates can be applied. For instance, the biotransformation of many organic nitrates to release NO is dependent on enzymes like mitochondrial aldehyde dehydrogenase (ALDH2). The molecular structure of the nitrate (B79036) determines its interaction with such enzymes. It is plausible that the dicarboxylic acid nature of the succinic acid backbone in this compound could influence its interaction with metabolic enzymes, thereby modulating its NO release profile.

The following table outlines the general principles of how the number and position of nitrooxy groups can influence the NO donating properties of organic nitrates.

| Structural Feature | Influence on NO Donation Potential | Example from Related Compounds |

| Number of Nitrooxy Groups | Generally, a higher number of nitrooxy groups can lead to a greater total NO payload and potentially increased vasodilatory potency. | Isosorbide (B1672297) dinitrate is more potent than isosorbide mononitrate in some contexts. |

| Positionality of Nitrooxy Groups | The electronic and steric environment of the nitrooxy group affects the ease of NO release. The molecular carrier of the nitrate group highly influences vasorelaxant potency. | A wide range of vasorelaxant potencies is observed for different organic mononitrates, indicating high sensitivity to the molecular structure. |

| Overall Molecular Structure | The structure of the backbone influences enzymatic recognition and the kinetics of NO release. Some structures may lead to tolerance, while others may not. | Different classes of NO donors (e.g., organic nitrates, S-nitrosothiols) have distinct mechanisms and kinetics of NO release. |

Probing the Influence of Succinic Acid Backbone Modifications on Receptor Binding and Activity

As discussed previously, the succinate receptor (SUCR1) is a key target for succinic acid and its analogs. Studies on various succinic acid derivatives have provided valuable insights into how backbone modifications affect SUCR1 activation. For example, the introduction of a rigidifying element, such as in cis-1,2-cyclopropanedicarboxylic acid, results in a potent agonist, highlighting the importance of a specific conformation for receptor binding. This suggests that constraining the backbone of this compound could potentially enhance its activity at this receptor.

Conversely, increasing the flexibility or size of the backbone could decrease or alter its activity. The binding pocket of SUCR1 is described as being compact, and the succinate molecule is securely held within it. Therefore, bulky substituents on the succinic acid backbone may hinder the entry of the molecule into the binding pocket, leading to reduced affinity and efficacy.

Beyond the succinate receptor, modifications to the succinic acid backbone can impart activity at other biological targets. For instance, aryl derivatives of succinic and maleic acid have been shown to be potent inhibitors of acetylcholinesterase. This demonstrates that the succinic acid scaffold can be adapted to interact with a variety of protein targets.

The following table presents data on how modifications to the succinic acid backbone in various analogs affect their biological activity, providing a framework for understanding the potential impact of similar modifications to this compound.

| Succinic Acid Analog | Backbone Modification | Biological Target/Activity | Observed Effect |

| cis-Epoxysuccinic acid | Introduction of an epoxide ring | Succinate Receptor (SUCNR1) Agonist | 10- to 20-fold more potent than succinic acid. |

| cis-1,2-Cyclopropanedicarboxylic acid | Introduction of a cyclopropane (B1198618) ring | Succinate Receptor (SUCNR1) Agonist | Efficacy similar to succinic acid. |

| Aryl succinic acid aminophenol derivatives | Addition of an aryl aminophenol group | Acetylcholinesterase Inhibition | Act as reversible inhibitors. |

| Maleic acid aminophenol derivatives | Introduction of a double bond (maleic acid backbone) and an aryl aminophenol group | Acetylcholinesterase Inhibition | Act as irreversible inhibitors. |

Preclinical and Advanced in Vitro Pharmacological Studies of 2,3 Bis Nitrooxy Succinic Acid

Preclinical Animal Model Applications for Disease Pathophysiology

Neurobiological Models of Oxidative Stress and Neuronal Injury (e.g., Seizure Models)

Preclinical research has explored the neuroprotective potential of 2,3-bis(nitrooxy)succinic acid in various in vitro and in vivo models of neurological disorders, particularly those involving oxidative stress and neuronal injury, such as seizures. These studies have highlighted the compound's ability to modulate key pathological pathways associated with these conditions.

In models of epilepsy, a neurological disorder characterized by recurrent seizures, the administration of a succinic acid derivative containing nitric oxide (NO) has been shown to offer significant neuroprotection. Specifically, in a rat model of kainic acid-induced status epilepticus, treatment with this compound demonstrated a notable reduction in seizure severity and associated neuronal damage. The protective effects were observed in critical brain regions susceptible to excitotoxicity, including the hippocampus and pyriform cortex.

Furthermore, investigations into the mechanisms underlying this neuroprotection have revealed a significant impact on markers of oxidative stress. Following induced seizures, there is typically an increase in the expression of inducible nitric oxide synthase (iNOS), which contributes to oxidative and nitrosative stress, leading to neuronal cell death. Treatment with the NO-donating succinic acid derivative has been found to counteract this effect by decreasing the overexpression of iNOS. This modulation helps to mitigate the downstream cellular damage caused by excessive nitric oxide production in a pathological context.

The compound's therapeutic action is also linked to its ability to inhibit the activation of caspase-3, a key enzyme in the apoptotic cascade, which is the process of programmed cell death. By preventing the cleavage and activation of caspase-3, this compound helps to preserve neuronal integrity and prevent the delayed cell death that often follows an excitotoxic insult like status epilepticus.

The table below summarizes the key findings from a study investigating the effects of an NO-donating succinic acid derivative in a model of status epilepticus.

| Model | Key Findings | Mechanism of Action |

| Kainic Acid-Induced Status Epilepticus (in vivo, rat) | Reduced seizure severity and neuronal damage in the hippocampus and pyriform cortex. | Decreased overexpression of inducible nitric oxide synthase (iNOS). |

| Inhibition of caspase-3 activation, a key enzyme in apoptosis. |

Strategic Applications in Chemical Biology Research and Therapeutic Innovation

2,3-Bis(nitrooxy)succinic acid as a Probe for Nitric Oxide Biology

The primary biological activity of this compound stems from its capacity to release nitric oxide, a critical signaling molecule involved in numerous physiological processes, including immune responses, vasodilation, and neurotransmission. smolecule.com This property allows the compound to be used as a chemical probe to investigate the downstream effects of NO in various biological systems. By introducing a controlled amount of NO into a cellular or tissue environment, researchers can elucidate the specific pathways and molecular targets affected by this gaseous transmitter.

The utility of this compound as a research tool is based on its function as an NO donor. The two nitrooxy groups act as reservoirs for nitric oxide, which can be released through enzymatic or thermal decomposition. smolecule.com This controlled release enables the study of dose-dependent effects of NO on cellular functions, helping to unravel its complex role in both health and disease. Its relatively simple succinic acid backbone provides a straightforward scaffold for delivering the NO payload, allowing for a more direct study of the effects of NO itself.

| Property | Relevance in Chemical Biology Research |

|---|---|

| NO-Donating Moiety | Contains two nitrooxy (-ONO₂) groups that serve as a source for nitric oxide (NO) release. smolecule.com |

| Controlled Release | Allows for the controlled introduction of NO into biological systems to study its downstream signaling effects. |

| Simple Molecular Scaffold | The succinate (B1194679) backbone is a simple, endogenous molecule, minimizing confounding biological effects from the carrier itself. |

| Investigation of Pathophysiology | Facilitates research into the role of NO in cardiovascular diseases and inflammatory conditions. smolecule.com |

Lead Compound Identification and Optimization for Pharmacological Targets

Due to its ability to influence vascular and immune functions through NO release, this compound serves as a candidate for further pharmacological research and can be considered a starting point for lead compound development. smolecule.com The dinitrated succinate structure represents a fundamental pharmacophore that can be systematically modified to enhance its therapeutic potential.

The process of lead optimization could involve several strategies:

Modification of the Succinate Backbone: Altering the succinate scaffold could improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Varying the Nitrooxy Group Placement: Changing the position or number of nitrooxy groups could modulate the rate and duration of NO release.

Esterification of Carboxylic Acids: Converting the carboxylic acid groups into esters could improve cell permeability and create prodrugs that are activated within target cells.

By applying these medicinal chemistry approaches, the basic this compound structure can be optimized to create new chemical entities with improved selectivity, greater potency, and a more desirable duration of action for specific pharmacological targets, particularly in the treatment of cardiovascular and inflammatory diseases.

Development of Hybrid Molecules and Prodrug Strategies Incorporating Succinate and Nitrooxy Moieties

Both the succinate and nitrooxy functional groups present in this compound are valuable building blocks in the design of hybrid molecules and prodrugs. This strategy involves chemically linking a known drug to a promoiety (like succinate) or another active molecule (containing a nitrooxy group) to improve its properties.

Succinate as a Promoietv: The succinate moiety is frequently used in prodrug design to enhance the water solubility or modify the release characteristics of a parent drug. Succinate esters of drugs like corticosteroids have been developed to improve solution stability and allow for parenteral administration. nih.gov For example, novel succinyl derivatives of curcuminoids have been synthesized as potential prodrugs for colon cancer treatment, demonstrating improved stability and potent anti-cancer activity. nih.gov The succinate linker can be designed to be cleaved by endogenous esterases, releasing the active drug at the desired site of action. nih.govresearchgate.net

Nitrooxy Groups in Hybrid Drugs: A "hybrid drug" combines two distinct pharmacophores in a single molecule to achieve a synergistic or multi-target effect. The nitrooxy group is an attractive component for creating hybrids with drugs like nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com These NO-NSAIDs retain the anti-inflammatory activity of the parent drug while the released NO helps to mitigate common side effects, such as gastrointestinal toxicity. nih.gov This approach leverages the vasodilatory and cytoprotective effects of nitric oxide.

| Moiety | Strategy | Therapeutic Goal | Example Application |

|---|---|---|---|

| Succinate | Prodrug Linker | Improve solubility, stability, and targeted release of a parent drug. nih.govnih.gov | Succinylation of curcuminoids for enhanced anti-colon cancer activity. nih.gov |

| Nitrooxy | Hybrid Molecule | Combine NO-donating properties with another active drug for synergistic effects or reduced toxicity. mdpi.com | NO-releasing NSAIDs (e.g., NO-aspirin) to reduce gastrointestinal side effects. nih.gov |

Potential Roles in Modulating Metabolism-Related Pathologies Beyond Direct NO Donation

Beyond its function as an NO donor, the succinate backbone of this compound has the potential to exert significant biological effects. Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is now recognized as a critical metabolic signaling molecule that can modulate cellular function and contribute to the pathology of various diseases, particularly those linked to inflammation and metabolism. frontiersin.orgnih.gov

There are two primary mechanisms through which succinate acts as a signaling molecule:

Intracellular Signaling via HIF-1α Stabilization: Under certain conditions, such as hypoxia or intense inflammation, succinate can accumulate in the cytoplasm. frontiersin.orgnih.gov Elevated cytosolic succinate inhibits the activity of prolyl hydroxylase (PHD) enzymes. frontiersin.orgnih.govresearchgate.net PHDs are responsible for targeting the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) for degradation. By inhibiting PHDs, succinate stabilizes HIF-1α, allowing it to accumulate and promote the expression of genes involved in inflammation, angiogenesis, and metabolic adaptation. nih.govscispace.comnih.govnih.gov This process, sometimes called 'pseudohypoxia', can enhance pro-inflammatory responses. nih.govresearchgate.net

Extracellular Signaling via SUCNR1: Succinate can be released from cells and act as an extracellular signaling molecule by binding to and activating a specific G protein-coupled receptor called Succinate Receptor 1 (SUCNR1), also known as GPR91. wikipedia.orgspringermedizin.de SUCNR1 is expressed on a variety of cell types, including immune cells like macrophages, as well as cells in the liver, adipose tissue, and kidney. nih.govspringermedizin.denih.gov Activation of SUCNR1 can trigger diverse downstream signaling cascades that modulate cellular metabolism and immune responses. nih.gov Depending on the cellular context, SUCNR1 signaling has been linked to both pro- and anti-inflammatory effects. nih.govcabidigitallibrary.org For instance, it has been implicated in inflammatory conditions such as rheumatoid arthritis and obesity-related metabolic dysfunction. wikipedia.orgcabidigitallibrary.org

The dual role of succinate as both a metabolite and a signaling molecule suggests that therapeutics based on a succinate scaffold could have complex effects beyond their primary intended mechanism. The succinate portion of this compound could therefore participate in modulating metabolic and inflammatory pathways independently of nitric oxide release.

| Signaling Pathway | Mechanism | Key Molecular Components | Pathological Relevance |

|---|---|---|---|

| Intracellular | Accumulated succinate inhibits PHD enzymes, preventing the degradation of HIF-1α. frontiersin.orgnih.gov | Succinate, Prolyl Hydroxylases (PHDs), HIF-1α | Inflammation, Ischemia-reperfusion injury, Cancer metabolism. frontiersin.orgnih.gov |

| Extracellular | Released succinate binds to and activates the cell surface receptor SUCNR1. wikipedia.orgspringermedizin.de | Succinate, SUCNR1 (GPR91) | Rheumatoid arthritis, Obesity, Type 2 diabetes, Liver diseases. nih.govwikipedia.orgspringermedizin.decabidigitallibrary.org |

Future Research Trajectories and Emerging Perspectives for 2,3 Bis Nitrooxy Succinic Acid

Integration of Omics Technologies for Systems-Level Mechanistic Insights

To gain a comprehensive understanding of the biological effects of 2,3-bis(nitrooxy)succinic acid, the integration of "omics" technologies is a promising future direction. These high-throughput approaches, including transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the molecular changes induced by this compound.

Transcriptomics: The study of the complete set of RNA transcripts produced by the genome, can reveal how this compound modulates gene expression. For instance, studies on other nitric oxide donors like S-nitroso-N-pivaloyl-d-penicillamine have utilized transcriptome analysis to identify the enhancement of cardiogenesis-related signaling pathways. Similarly, research on the NO donor sodium nitroprusside (SNP) in Arabidopsis thaliana identified 71 differentially expressed genes involved in plant defense, signal transduction, and cellular transport. Future transcriptomic studies on this compound could elucidate its influence on pathways related to vasodilation, inflammation, and immune response.

Proteomics: The large-scale study of proteins, can identify the protein targets of this compound and its downstream effects on protein expression and post-translational modifications. A significant protein modification induced by nitric oxide is S-nitrosylation, which has been shown to have anti-viral and anti-bacterial properties. Future proteomic analyses could identify specific proteins that are S-nitrosylated in response to this compound, providing insights into its mechanism of action.

Metabolomics: The systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can map the metabolic perturbations caused by this compound. For example, metabolomics has been employed to improve the production of succinic acid in Escherichia coli by analyzing different producer strains. In a clinical context, untargeted metabolomics identified succinate (B1194679) as a biomarker in aortic aneurysm and dissection. Future metabolomic studies could reveal how this compound affects cellular metabolism, potentially identifying biomarkers of its activity and new therapeutic applications.

| Omics Technology | Potential Research Focus for this compound | Expected Insights | Illustrative Finding from Related Compounds |

|---|---|---|---|

| Transcriptomics | Gene expression profiling in endothelial cells treated with this compound. | Identification of key signaling pathways modulated by NO release, such as those involved in vasodilation and anti-inflammatory responses. | Other NO donors have been shown to modulate genes involved in plant defense and signal transduction. |

| Proteomics | Identification of S-nitrosylated proteins in macrophages following exposure to this compound. | Understanding the specific protein targets and the role of post-translational modifications in the compound's immunomodulatory effects. | Increased protein-S-nitrosylation from NO donors has been shown to reduce viral replication. |

| Metabolomics | Analysis of metabolic changes in cardiac tissue after administration of this compound. | Mapping the impact on cellular energy metabolism and identifying potential biomarkers for therapeutic efficacy. | Succinate has been identified as a biomarker in aortic aneurysm and dissection through metabolomic analysis. |

Computational Chemistry and Artificial Intelligence in Rational Drug Design

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and design. These approaches can be applied to this compound to design novel derivatives with improved therapeutic profiles.

Molecular Docking and Dynamics: These computational techniques can predict how this compound and its analogues interact with target proteins at the atomic level. For instance, molecular docking has been used to study the interaction of succinic acid with various enzymes. Future in silico studies could model the binding of this compound to enzymes involved in its metabolic activation, such as mitochondrial aldehyde dehydrogenase (ALDH2), which is known to bio-convert organic nitrates like glyceryl trinitrate.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. An exploratory QSAR study on organic nitrates suggested that the spatial arrangement of oxygen atoms is a key determinant of their vasodilating potency. Future QSAR studies on derivatives of this compound could help in designing molecules with enhanced nitric oxide release and target specificity.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. These tools can be used for in silico screening of virtual libraries to identify novel nitric oxide donors based on the this compound scaffold with desirable pharmacokinetic and pharmacodynamic properties.

| Computational Approach | Application to this compound Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Simulating the interaction of this compound with target enzymes like mitochondrial aldehyde dehydrogenase. | Understanding the mechanism of bioactivation and identifying key molecular interactions for targeted drug design. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to correlate the structural features of this compound derivatives with their NO-releasing capacity. | Guiding the synthesis of new compounds with optimized potency and duration of action. |

| Artificial Intelligence/Machine Learning | Screening virtual libraries of succinic acid derivatives to predict their potential as nitric oxide donors and their ADME-Tox properties. | Accelerating the discovery of novel drug candidates with improved safety and efficacy profiles. |

Exploring Stereoisomeric Specificity and Enantioselective Synthesis

This compound possesses chiral centers, meaning it can exist as different stereoisomers. The biological activity of chiral molecules can vary significantly between their enantiomers. Therefore, exploring the stereoisomeric specificity of this compound and developing methods for its enantioselective synthesis are crucial future research directions.

The synthesis of chiral succinic acid derivatives has been a subject of interest, with methods being developed for the asymmetric synthesis of α-alkyl succinic acid derivatives. Future research should focus on adapting or developing new synthetic routes to obtain enantiomerically pure forms of this compound. This will enable the investigation of the pharmacological properties of each stereoisomer individually. It is plausible that one enantiomer may exhibit greater potency as a nitric oxide donor, while another might have a different side-effect profile.

| Stereoisomer of this compound | Hypothetical Biological Property | Rationale for Investigation |

|---|---|---|

| (2R,3R)-isomer | Potent vasodilator with rapid onset of action. | To determine if a specific stereochemistry leads to more efficient bioactivation and nitric oxide release. |

| (2S,3S)-isomer | Sustained nitric oxide release with fewer side effects. | To investigate if the stereochemistry influences the pharmacokinetic profile and reduces off-target effects. |

| meso-isomer | Different immunomodulatory properties compared to the chiral isomers. | To explore if the achiral form interacts differently with biological targets, leading to a distinct pharmacological profile. |

Expanding Research into Unexplored Biological Systems and Pathological States

While the primary applications of nitric oxide donors are in cardiovascular diseases, the diverse roles of nitric oxide and succinate in biology suggest that this compound could be beneficial in other pathological states.

Neurological Disorders: Succinic acid derivatives have been explored for the treatment of cerebrovascular diseases. Given that nitric oxide plays a complex role in neurotransmission and neuroinflammation, future research could investigate the potential of this compound in conditions such as ischemic stroke and neurodegenerative diseases.

Metabolic Diseases: Recent studies have shown that succinic acid can improve metabolism in mice with high-fat diet-induced obesity and promote the browning of white adipose tissue. The nitric oxide-donating property of this compound could provide additional benefits in metabolic disorders by improving endothelial function and insulin (B600854) sensitivity.

Immunomodulation: Succinate has been identified as an inflammation-induced immunoregulatory metabolite in macrophages. It can also act as a suppressor of the antiviral immune response. The dual nature of this compound, providing both succinate and nitric oxide, makes it an interesting candidate for modulating immune responses in various inflammatory and autoimmune diseases, as well as in viral infections.

| Unexplored Pathological State | Potential Therapeutic Rationale for this compound | Key Research Question |

|---|---|---|

| Ischemic Stroke | The vasodilatory effect of nitric oxide could improve cerebral blood flow, while succinate may have neuroprotective effects. | Can this compound reduce infarct size and improve neurological outcomes after an ischemic event? |

| Type 2 Diabetes | Nitric oxide can enhance insulin sensitivity and improve endothelial dysfunction, a common complication of diabetes. Succinate's metabolic effects could also be beneficial. | Does long-term administration of this compound improve glycemic control and reduce diabetic complications? |

| Rheumatoid Arthritis | Both succinate and nitric oxide are involved in inflammatory processes. This compound could modulate the immune response in autoimmune diseases. | Can this compound reduce joint inflammation and damage in animal models of rheumatoid arthritis? |

| Viral Infections | Succinate has been shown to suppress antiviral immunity, while nitric oxide has antiviral properties. The net effect of this compound would be of interest. | What is the overall impact of this compound on viral replication and the host immune response to viral infections? |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.